molecular formula C16H24N3O2+ B050728 1-Methylphysostigmine CAS No. 121843-39-8

1-Methylphysostigmine

Cat. No. B050728
M. Wt: 290.38 g/mol
InChI Key: HVEHGQRVGLFZTA-ZBFHGGJFSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylphysostigmine is a chemical compound that belongs to the class of organophosphate compounds. It is a derivative of physostigmine, which is a natural alkaloid found in the Calabar bean plant. The compound has been of great interest to researchers due to its potential applications in scientific research. In

Mechanism Of Action

1-Methylphysostigmine works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have a range of effects on physiological and biochemical processes. Acetylcholine is involved in a wide range of processes, including muscle contraction, cognitive function, and regulation of the autonomic nervous system.

Biochemical And Physiological Effects

The increase in acetylcholine levels in the brain resulting from 1-Methylphysostigmine administration can have a range of effects on physiological and biochemical processes. Some of the effects include:
1. Increased cognitive function: Acetylcholine is involved in cognitive processes such as memory, attention, and learning. The increase in acetylcholine levels resulting from 1-Methylphysostigmine administration has been shown to improve cognitive function in animal models.
2. Increased muscle contraction: Acetylcholine is involved in muscle contraction, and the increase in acetylcholine levels resulting from 1-Methylphysostigmine administration can lead to increased muscle contraction.
3. Regulation of the autonomic nervous system: Acetylcholine is involved in the regulation of the autonomic nervous system, which controls involuntary processes such as heart rate and digestion. The increase in acetylcholine levels resulting from 1-Methylphysostigmine administration can lead to increased parasympathetic activity, which can have a range of effects on the body.

Advantages And Limitations For Lab Experiments

1-Methylphysostigmine has several advantages as a tool for scientific research. It is a potent inhibitor of acetylcholinesterase and has been shown to have a range of effects on physiological and biochemical processes. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, there are also some limitations to its use. One limitation is that it can have non-specific effects on other enzymes and receptors, which can complicate the interpretation of results. Another limitation is that it can have toxic effects at high doses, which can limit its use in certain experiments.

Future Directions

1-Methylphysostigmine has several potential future directions for scientific research. Some of these directions include:
1. Development of new treatments for neurodegenerative diseases: 1-Methylphysostigmine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease. Further research could explore the potential of 1-Methylphysostigmine as a treatment for these diseases.
2. Development of new pain management therapies: 1-Methylphysostigmine has been shown to have analgesic properties and could be further explored as a potential treatment for pain.
3. Investigation of the role of acetylcholine in physiological and biochemical processes: 1-Methylphysostigmine has been used extensively to investigate the role of acetylcholine in various processes. Further research could explore the potential of acetylcholine as a therapeutic target in various diseases and conditions.
Conclusion
In conclusion, 1-Methylphysostigmine is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research. It is a potent inhibitor of acetylcholinesterase and has been shown to have a range of effects on physiological and biochemical processes. Its ease of synthesis and purification make it accessible to researchers, and it has several potential future directions for scientific research.

Synthesis Methods

1-Methylphysostigmine can be synthesized through a multistep process starting with the isolation of physostigmine from the Calabar bean plant. The isolation of physostigmine involves extraction of the plant material with an organic solvent, followed by purification using chromatography techniques. Once purified, physostigmine can be converted to 1-Methylphysostigmine through a reaction with methyl iodide under basic conditions. The resulting product can be further purified using chromatography techniques to yield pure 1-Methylphysostigmine.

Scientific Research Applications

1-Methylphysostigmine has been used extensively in scientific research due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have a range of effects on physiological and biochemical processes. Some of the areas where 1-Methylphysostigmine has been applied in scientific research include:
1. Alzheimer's disease research: 1-Methylphysostigmine has been used to investigate the role of acetylcholine in the pathology of Alzheimer's disease, a neurodegenerative disorder that is characterized by a progressive decline in cognitive function.
2. Pain management: 1-Methylphysostigmine has been shown to have analgesic properties and has been used in pain management research.
3. Neuroprotection: 1-Methylphysostigmine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease.

properties

CAS RN

121843-39-8

Product Name

1-Methylphysostigmine

Molecular Formula

C16H24N3O2+

Molecular Weight

290.38 g/mol

IUPAC Name

[(3aR,8bS)-3,3,4,8b-tetramethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-3-ium-7-yl] N-methylcarbamate

InChI

InChI=1S/C16H23N3O2/c1-16-8-9-19(4,5)14(16)18(3)13-7-6-11(10-12(13)16)21-15(20)17-2/h6-7,10,14H,8-9H2,1-5H3/p+1/t14-,16+/m1/s1

InChI Key

HVEHGQRVGLFZTA-ZBFHGGJFSA-O

Isomeric SMILES

C[C@@]12CC[N+]([C@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)(C)C

SMILES

CC12CC[N+](C1N(C3=C2C=C(C=C3)OC(=O)NC)C)(C)C

Canonical SMILES

CC12CC[N+](C1N(C3=C2C=C(C=C3)OC(=O)NC)C)(C)C

synonyms

1-methyl-PHY
1-methylphysostigmine

Origin of Product

United States

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